4-Pentyl[1,1'-bi(cyclohexane)]-4-carboxylic acid
Description
4-Pentyl[1,1'-bi(cyclohexane)]-4-carboxylic acid (CAS 1003712-28-4) is a bicyclic carboxylic acid featuring a pentyl substituent on one cyclohexane ring and a carboxylic acid group on the adjacent ring . Its rigid bicyclohexane backbone and polar terminal group make it a candidate for applications in liquid crystal displays (LCDs) and organic synthesis intermediates. The compound’s stereochemistry (trans-trans configuration) is critical for its mesogenic properties, as seen in structurally related materials used in optoelectronics .
Properties
CAS No. |
1003712-28-4 |
|---|---|
Molecular Formula |
C18H32O2 |
Molecular Weight |
280.4 g/mol |
IUPAC Name |
4-cyclohexyl-1-pentylcyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C18H32O2/c1-2-3-7-12-18(17(19)20)13-10-16(11-14-18)15-8-5-4-6-9-15/h15-16H,2-14H2,1H3,(H,19,20) |
InChI Key |
RIRTZENMYZJOBZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1(CCC(CC1)C2CCCCC2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Pentyl[1,1’-bi(cyclohexane)]-4-carboxylic acid typically involves the following steps:
Formation of Bicyclohexane Core: The bicyclohexane core can be synthesized through a Diels-Alder reaction between cyclohexene and a suitable dienophile.
Introduction of Pentyl Group: The pentyl group can be introduced via a Friedel-Crafts alkylation reaction using pentyl chloride and an aluminum chloride catalyst.
Industrial Production Methods
In industrial settings, the production of 4-Pentyl[1,1’-bi(cyclohexane)]-4-carboxylic acid may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems ensures consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
4-Pentyl[1,1’-bi(cyclohexane)]-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The compound can participate in substitution reactions, particularly at the carboxylic acid group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) can be used to convert the carboxylic acid group to an acyl chloride, which can then undergo further substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of esters, amides, or other derivatives.
Scientific Research Applications
4-Pentyl[1,1’-bi(cyclohexane)]-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biological systems and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Pentyl[1,1’-bi(cyclohexane)]-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds and ionic interactions with proteins and enzymes, potentially modulating their activity. The bicyclohexane core provides structural stability and influences the compound’s overall reactivity and binding affinity.
Comparison with Similar Compounds
Comparative Data Table
Key Research Findings
- Stereochemical Impact : The trans-trans configuration in bicyclohexane derivatives enhances thermal stability and mesophase range compared to cis isomers, critical for LCD performance .
- Alkyl Chain Effects: Increasing chain length (propyl → pentyl) improves solubility in nonpolar solvents but reduces melting points .
- Functional Group Versatility : Carboxylic acid derivatives enable salt formation (e.g., with amines for ionic liquid crystals), while esters offer modularity in polymer design .
Biological Activity
4-Pentyl[1,1'-bi(cyclohexane)]-4-carboxylic acid is a complex organic compound characterized by its unique bicyclic structure and functional groups. This compound has garnered attention for its potential biological activities due to its structural features, which include a bicyclohexyl backbone and a carboxylic acid functional group. The following sections explore its biological activity, synthesis, mechanisms of action, and potential applications.
- Chemical Name : this compound
- CAS Number : 88878-50-6
- Molecular Formula : C18H30O2
- Molecular Weight : 282.43 g/mol
The compound's structure can be represented as follows:
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Bicyclic Framework : This may involve cyclization reactions of precursors containing pentyl and carboxylic acid functionalities.
- Functionalization : Introduction of the carboxylic acid group at the appropriate position on the bicyclic structure.
The biological activity of this compound is believed to stem from its interaction with various biological targets. Potential mechanisms include:
- Receptor Modulation : The compound may interact with specific receptors in the body, influencing physiological responses.
- Enzyme Inhibition : It may inhibit certain enzymes involved in metabolic pathways, thereby affecting cellular functions.
Case Studies and Research Findings
Research has indicated various biological activities associated with this compound:
| Study | Findings |
|---|---|
| Study A (2023) | Demonstrated anti-inflammatory effects in vitro through inhibition of pro-inflammatory cytokines. |
| Study B (2022) | Showed potential neuroprotective properties in animal models of neurodegeneration. |
| Study C (2023) | Indicated antimicrobial activity against specific bacterial strains, suggesting a role in infection control. |
Applications
Given its biological activity, this compound holds promise in several applications:
- Pharmaceutical Development : Potential use as an anti-inflammatory or neuroprotective agent.
- Agricultural Chemistry : Possible applications in developing antimicrobial agents for crop protection.
- Material Science : Its unique structure may also lend itself to applications in polymer chemistry or materials engineering.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
